molecular formula C6H5N5O2 B14742526 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine CAS No. 5337-84-8

6-Methyl-8-nitrotetrazolo[1,5-a]pyridine

Cat. No.: B14742526
CAS No.: 5337-84-8
M. Wt: 179.14 g/mol
InChI Key: HBOHMYQTEXQNMX-UHFFFAOYSA-N
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Description

6-Methyl-8-nitrotetrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of tetrazolo[1,5-a]pyridines. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The presence of both methyl and nitro groups in the molecule enhances its reactivity and potential utility in different chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium azide and nitrous acid, leading to the formation of the tetrazole ring . The reaction conditions often require controlled temperatures and the use of solvents like acetonitrile or dimethylformamide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Methyl-8-nitrotetrazolo[1,5-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-8-nitrotetrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The tetrazole ring can also participate in binding to enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Properties

CAS No.

5337-84-8

Molecular Formula

C6H5N5O2

Molecular Weight

179.14 g/mol

IUPAC Name

6-methyl-8-nitrotetrazolo[1,5-a]pyridine

InChI

InChI=1S/C6H5N5O2/c1-4-2-5(11(12)13)6-7-8-9-10(6)3-4/h2-3H,1H3

InChI Key

HBOHMYQTEXQNMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NN=N2)C(=C1)[N+](=O)[O-]

Origin of Product

United States

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